molecular formula C32H35N5 B14708136 Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)- CAS No. 20980-18-1

Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-

Cat. No.: B14708136
CAS No.: 20980-18-1
M. Wt: 489.7 g/mol
InChI Key: FFRDTEGDTSKBIT-UHFFFAOYSA-N
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Description

“Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-” is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted pyrimidines and allylamines. The specific synthetic route for “Piperazine, 1-(4-allylamino-2-pyrimidinyl)-4-(3,3,3-triphenylpropyl)-” would likely involve:

    Alkylation: Reacting piperazine with an allylamine derivative.

    Cyclization: Introducing the pyrimidine ring through a cyclization reaction.

    Substitution: Adding the triphenylpropyl group through a substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis in controlled environments, using catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the allylamino group.

    Reduction: Reduction reactions could occur at the pyrimidine ring or the allylamino group.

    Substitution: Various substitution reactions can take place, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Studied for its reactivity and interaction with various reagents.

Biology

  • Investigated for its potential as a therapeutic agent.
  • Studied for its interaction with biological targets.

Medicine

  • Explored for its potential use in treating various diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Used in the development of new materials.
  • Applied in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological context in which the compound is used. For example, it might inhibit a particular enzyme or bind to a receptor to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine derivatives with different substituents.
  • Compounds with similar pharmacological activities.

Uniqueness

  • The presence of the allylamino and triphenylpropyl groups may confer unique properties.
  • Its specific structure might result in distinct biological activities compared to other piperazine derivatives.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

CAS No.

20980-18-1

Molecular Formula

C32H35N5

Molecular Weight

489.7 g/mol

IUPAC Name

N-prop-2-enyl-2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyrimidin-5-amine

InChI

InChI=1S/C32H35N5/c1-2-19-33-30-25-34-31(35-26-30)37-23-21-36(22-24-37)20-18-32(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29/h2-17,25-26,33H,1,18-24H2

InChI Key

FFRDTEGDTSKBIT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CN=C(N=C1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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